

Technical Support Center: Calcium Lactate Crystallization in Aged Cheese

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Compound of Interest

Compound Name: Calcium lactate

Cat. No.: B3427221

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This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the phenomenon of **calcium lactate** crystallization (CLC) in aged cheese.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors driving **calcium lactate** crystal formation in our aged cheese samples?

A1: **Calcium lactate** crystallization is a multifactorial phenomenon primarily driven by the supersaturation of calcium and lactate in the cheese serum.^[1] Key contributing factors include:

- **High Concentrations of Calcium and Lactate:** The fundamental prerequisites for crystallization are sufficient concentrations of soluble calcium and lactic acid.^[2]
- **pH:** A lower cheese pH (typically below 5.2) increases the solubility of calcium, making more calcium ions available to bind with lactate.^{[3][4][5]}
- **Presence of Non-Starter Lactic Acid Bacteria (NSLAB):** Certain NSLAB, such as *Lactobacillus curvatus*, can convert the naturally produced L(+)-lactate into D(-)-lactate.^{[6][7]} The resulting racemic mixture of D/L-lactate is less soluble than either isomer alone, promoting crystallization.^{[6][8]}

- Aging Temperature and Fluctuations: Temperature affects microbial growth, enzyme activity, and the solubility of **calcium lactate**.[\[6\]](#)[\[9\]](#) Temperature fluctuations can cause moisture to move to the cheese surface ("sweating"), concentrating calcium and lactate and leading to crystal formation.[\[2\]](#)[\[5\]](#)[\[10\]](#)
- Moisture Content and Syneresis: Lower moisture levels can concentrate solutes, while syneresis (the expulsion of whey) can transport calcium and lactate to the surface, creating localized areas of supersaturation.[\[1\]](#)[\[9\]](#)
- Salt-to-Moisture Ratio (S/M): The S/M ratio influences the final pH of the cheese and can affect starter culture activity, thereby impacting residual lactose and subsequent lactate production.[\[11\]](#)[\[12\]](#)

Q2: We've observed crystal formation only in batches where the final pH dropped to 5.1. Why is pH so critical?

A2: The pH of the cheese matrix is a critical control point for CLC. As the pH decreases, the colloidal calcium phosphate bound within the casein micelle structure becomes more soluble.[\[3\]](#)[\[11\]](#) This releases free calcium ions (Ca^{2+}) into the cheese serum.[\[3\]](#)[\[4\]](#) A lower pH is also indicative of higher concentrations of lactic acid.[\[5\]](#) The combination of increased soluble calcium and high lactate concentrations, especially at a pH at or below 5.1-5.3, creates the ideal conditions for the formation of **calcium lactate** crystals.[\[3\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Q3: Our control cheese batch (starter culture only) did not form crystals, but the batch with an adjunct culture did. What is the microbial influence here?

A3: The microbial composition, particularly the presence of specific non-starter lactic acid bacteria (NSLAB), plays a significant role. Standard starter cultures (*Lactococcus lactis*) primarily produce L(+)-lactic acid.[\[6\]](#) Certain NSLAB, which may be present as adjunct cultures or contaminants, possess lactate racemase enzymes.[\[4\]](#) These enzymes convert L(+)-lactate to D(-)-lactate. The resulting racemic (D/L) mixture of lactate is significantly less soluble than the L(+) form alone, leading to rapid crystallization when combined with available calcium.[\[6\]](#) Studies have shown that cheeses containing *Lactobacillus curvatus* develop crystals, while control cheeses without it do not under the same aging conditions.[\[6\]](#)[\[7\]](#)

Q4: Can storage temperature affect the rate and extent of crystallization in our experimental batches?

A4: Yes, storage temperature has a complex effect. Higher aging temperatures (e.g., 10-13°C) can accelerate the growth of NSLAB, leading to faster production of D(-)-lactate and subsequent crystallization.^{[6][7]} However, temperature also affects solubility. One study found that the earliest and most extensive crystallization occurred in cheeses aged at a higher temperature (13°C) for a period and then transferred to a lower temperature (4°C).^[6] This suggests that the higher temperature promotes the microbial activity necessary for creating the less soluble D/L lactate, while the subsequent drop in temperature decreases the solubility of **calcium lactate**, triggering crystal formation.^[16] Temperature fluctuations should also be avoided, as they can cause syneresis, which concentrates solutes on the cheese surface.^{[5][9]}

Troubleshooting Guide

Issue Encountered	Potential Cause	Recommended Action / Investigation
Unexpected crystal formation in low-pH cheese.	Low pH (<5.2) has increased the concentration of soluble calcium.[3][4]	Measure the total and water-soluble calcium content in both crystallized and non-crystallized samples. Review manufacturing records to identify process deviations leading to lower pH.
Crystals appear rapidly in some batches but not others.	Contamination with or addition of specific NSLAB (e.g., Lactobacillus curvatus) that produce D(-)-lactate.[6][7]	Perform microbial analysis on the cheese to identify the NSLAB present. Analyze the isomeric composition (L(+) vs. D(-)) of lactic acid in the cheese.[17]
Crystals are forming primarily on the cheese surface.	Moisture migration (syneresis) due to temperature fluctuations or improper packaging is concentrating solutes on the surface.[1][5][18]	Review storage conditions for temperature stability.[9] Ensure vacuum packaging is tight against the cheese surface to prevent moisture accumulation.[1][10]
Increased crystal formation after changing milk supplier or composition.	Higher protein or fortification with nonfat dry milk (NFDM) can increase the total calcium content of the cheese, providing more substrate for crystallization.[3][11][14][15]	Analyze the total calcium content of the cheese milk and the final cheese. Compare these values to previous batches that did not exhibit crystallization.

Quantitative Data Summary

Table 1: Effect of pH on Soluble Calcium in Skim Milk and Cheese

Milk/Cheese Type	pH	Soluble Calcium Increase (%)	Reference
Skim Milk Cheese (SM2)	5.4 to 5.1	61.6%	[3] [14] [15]
Skim Milk + UF Milk (CSM2)	5.4 to 5.1	41.4%	[3] [14] [15]
Skim Milk + NFDM (CSM3)	5.4 to 5.1	45.5%	[3] [14] [15]
This table demonstrates that decreasing pH significantly increases the amount of soluble calcium available for crystallization.			

Table 2: Compositional Analysis of Crystalline Material and Host Cheese

Component	Crystalline Material (%)	Crystallized Cheese	Non-Crystallized Cheese	Reference
Lactate	52.1	Higher L(+) Lactate	Lower L(+) Lactate	[12]
Calcium	8.1	Higher Water-Soluble Ca	Lower Water-Soluble Ca	[12]
Water	28.5	Higher Moisture	Lower Moisture	[12]
Crude Protein	8.9	N/A	N/A	[12]
pH	N/A	Significantly Lower	Significantly Higher	[12]
NaCl	N/A	Significantly Lower	Significantly Higher	[12]

This table compares the composition of the crystals themselves with the bulk cheese, highlighting key differences in cheeses that do and do not form crystals from the same vat.

Experimental Protocols

Protocol 1: Method for Evaluating the Effect of NSLAB and Aging Temperature

This protocol is adapted from studies investigating the role of specific bacteria and temperature on CLC.[\[6\]](#)[\[7\]](#)

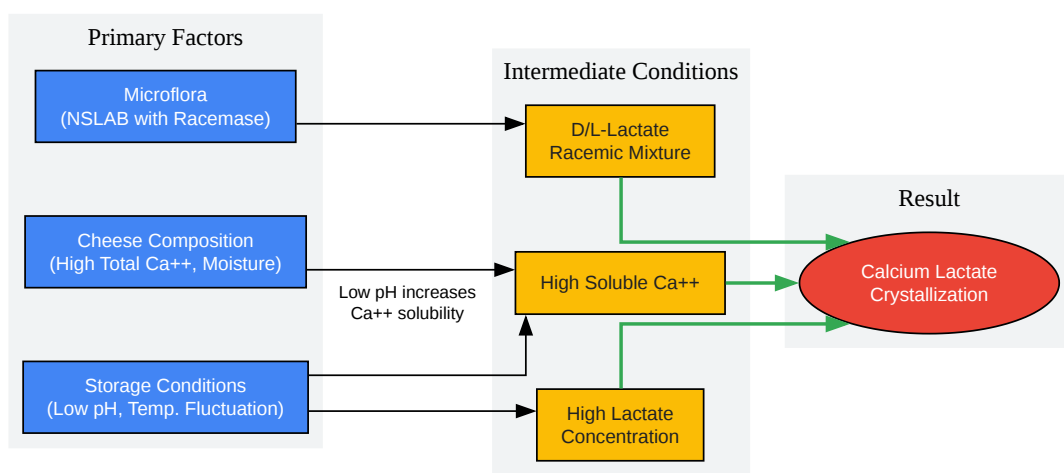
- Milk Preparation: Standardize cheese milk to the desired composition. Pasteurize and divide into experimental vats.
- Inoculation:
 - Control Group: Inoculate milk with a standard starter culture (e.g., *Lactococcus lactis*) at a specified concentration (e.g., 8 log cfu/mL).
 - Experimental Group(s): Inoculate milk with the starter culture plus a specific NSLAB adjunct culture (e.g., *Lactobacillus curvatus*) at a lower concentration (e.g., 2 log cfu/mL).
- Cheesemaking: Manufacture Cheddar cheese according to a standardized protocol.
- Pressing and Salting: Press the cheese curds and salt to achieve a target salt-to-moisture ratio.
- Aging and Sampling:
 - Vacuum package the cheese blocks.
 - Divide the blocks from each group into different aging temperature treatments (e.g., 4°C and 13°C).
 - Optionally, include a temperature-shift treatment where cheeses are moved from one temperature to another after a set period (e.g., 28 days).[\[6\]](#)
- Analysis: At regular intervals (e.g., every 14 days), collect samples for analysis.
 - Microbial Analysis: Enumerate starter and NSLAB populations.
 - Chemical Analysis: Measure pH, moisture, and concentrations of D(-)- and L(+)-lactic acid using enzymatic assays or HPLC.[\[17\]](#)
 - Visual Inspection: Visually score the cheese for the presence and intensity of **calcium lactate** crystals.

Protocol 2: Method for Analysis of Cheese and Crystal Composition

This protocol outlines methods for detailed chemical analysis of cheese samples.[\[12\]](#)[\[19\]](#)

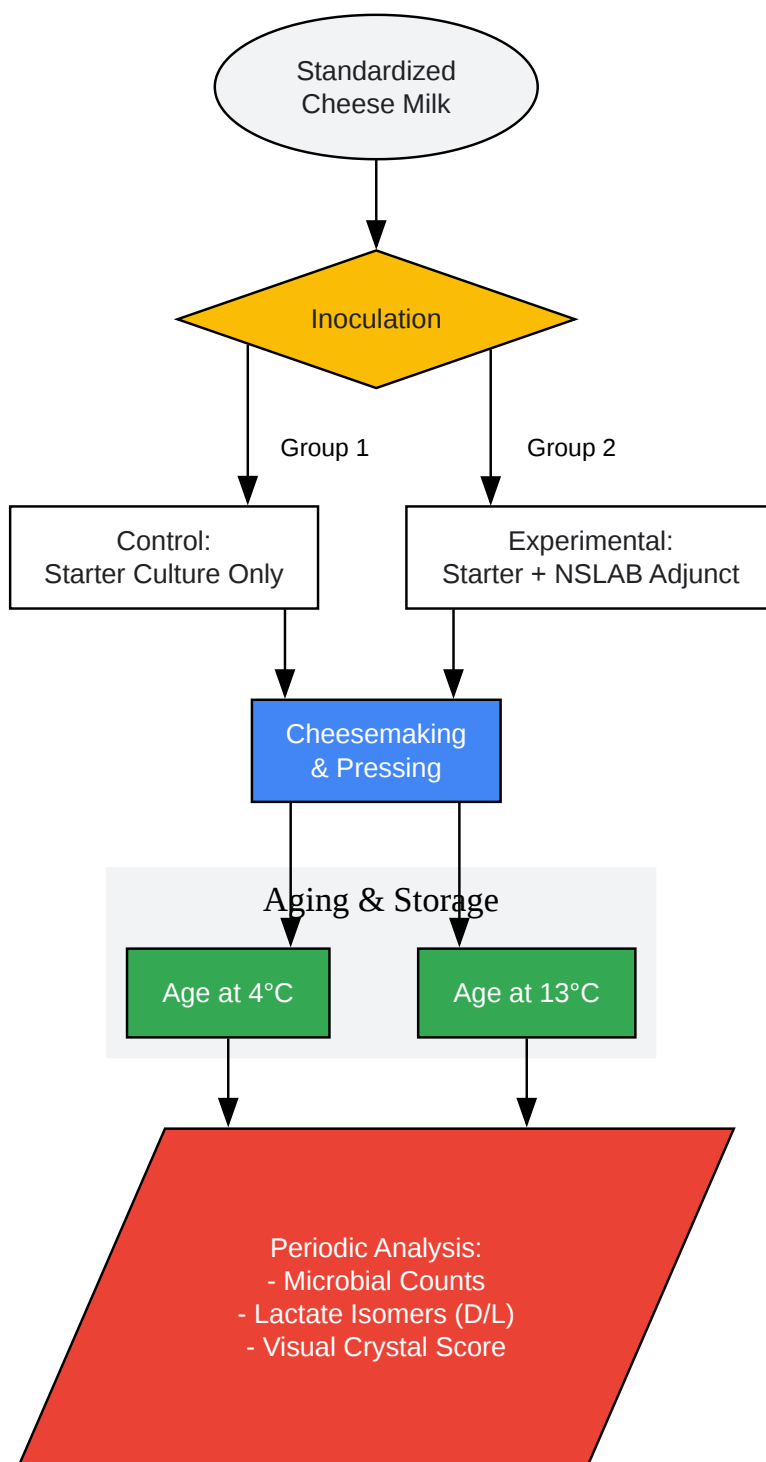
- Sample Preparation:
 - For bulk cheese analysis, obtain a representative core sample. For surface analysis, section the cheese into concentric layers (e.g., 0-5 mm, 6-10 mm depth).
 - To analyze the crystals, carefully scrape the crystalline material from the cheese surface.
- Moisture Content: Determine using a standard oven-drying method.
- pH and Titratable Acidity: Measure using a pH meter and standard titration methods.
- Lactic Acid Isomer Analysis:
 - Extract lactic acid from the cheese sample.
 - Quantify D(-) and L(+) lactic acid concentrations using specific enzymatic assay kits or an appropriate HPLC method.
- Calcium Analysis:
 - Total Calcium: Use atomic absorption spectroscopy after ashing the sample.
 - Water-Soluble Calcium: Prepare a water extract of the cheese and measure calcium content in the filtrate.
- NaCl Content: Analyze using the Volhard method or a chloride analyzer.
- Proteolysis Evaluation: Determine total nitrogen and pH 4.6 soluble nitrogen using the Kjeldahl method to assess the extent of protein breakdown.[\[19\]](#)

Visualizations



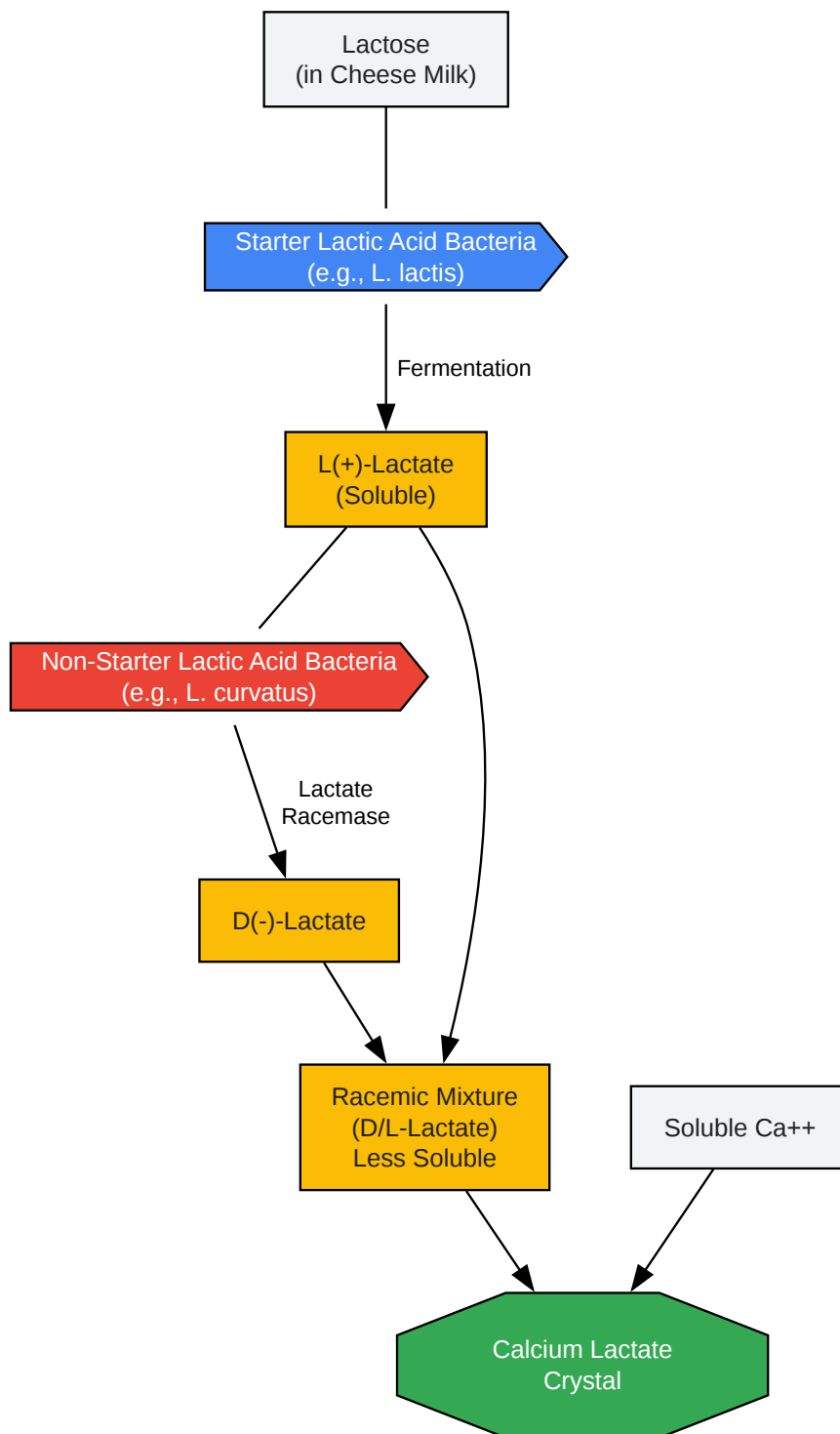
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Caption: Logical flow from primary factors to the formation of **calcium lactate** crystals.



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Caption: Experimental workflow for studying the effects of microbes and temperature.



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Caption: Biochemical pathway of lactate isomer formation leading to crystallization.

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